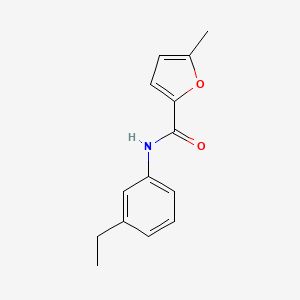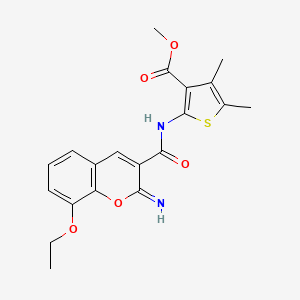
N-butyl-N'-(2-methylpropyl)ethanediamide
概要
説明
N-butyl-N’-(2-methylpropyl)ethanediamide is an organic compound belonging to the class of ethanediamides It is characterized by the presence of butyl and 2-methylpropyl groups attached to the nitrogen atoms of the ethanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-(2-methylpropyl)ethanediamide typically involves the reaction of ethanediamine with butyl chloride and 2-methylpropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of N-butyl-N’-(2-methylpropyl)ethanediamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-butyl-N’-(2-methylpropyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Production of primary or secondary amines.
Substitution: Introduction of various functional groups, leading to the formation of substituted ethanediamides.
科学的研究の応用
N-butyl-N’-(2-methylpropyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-butyl-N’-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-tert-butyl-N’,N’‘-diethyl-N’‘’-(2-methylpropyl)ethanediamide: Contains similar structural features but with tert-butyl and diethyl groups.
N-butyl-N’-(2-methylbenzyl)ethanediamide: Similar backbone with a 2-methylbenzyl group instead of 2-methylpropyl.
Uniqueness
N-butyl-N’-(2-methylpropyl)ethanediamide is unique due to its specific combination of butyl and 2-methylpropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
N-butyl-N'-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-4-5-6-11-9(13)10(14)12-7-8(2)3/h8H,4-7H2,1-3H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYXJDSQHQIIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-BIS{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}BENZOIC ACID](/img/structure/B4569099.png)

![3-(4-chlorophenyl)-2-[1-(2-hydroxyethyl)-4-pyridiniumyl]-2-propene-1-sulfonate](/img/structure/B4569124.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]hexanamide](/img/structure/B4569129.png)
![2-cyano-3-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxyphenyl]-N-propylacrylamide](/img/structure/B4569131.png)

![2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4569149.png)
methanone](/img/structure/B4569163.png)
![N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-METHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE](/img/structure/B4569166.png)
![3-ethyl-6-iodo-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone](/img/structure/B4569172.png)
![4-methoxy-N-[2-(4-methoxyphenoxy)-1-methylethyl]benzamide](/img/structure/B4569185.png)
![3-{4-ETHYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL METHYL ETHER](/img/structure/B4569190.png)

